molecular formula C13H21NO2S B5295601 N-tert-butyl-4-propylbenzenesulfonamide

N-tert-butyl-4-propylbenzenesulfonamide

Cat. No.: B5295601
M. Wt: 255.38 g/mol
InChI Key: WPJPFSQVTDLJGP-UHFFFAOYSA-N
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Description

N-tert-butyl-4-propylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with tert-butyl and propyl substituents. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-propylbenzenesulfonamide typically involves the reaction of 4-propylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-tert-butyl-4-propylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and as a plasticizer.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-butylbenzenesulfonamide
  • N-ethylbenzenesulfonamide
  • N-methylbenzenesulfonamide

Uniqueness

N-tert-butyl-4-propylbenzenesulfonamide is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the tert-butyl group enhances its steric hindrance, affecting its reactivity and interaction with other molecules. Additionally, the propyl group contributes to its hydrophobic character, influencing its solubility and biological activity.

Properties

IUPAC Name

N-tert-butyl-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-5-6-11-7-9-12(10-8-11)17(15,16)14-13(2,3)4/h7-10,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJPFSQVTDLJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-n-propylbenzenesulfonyl chloride (Lancaster) in anhydrous CH2Cl2 (0.5M solution) cooled to 0° C. under N2 was added t-butylamine (2.2 equiv) slowly through a dropping funnel. After complete addition, the reaction was stirred at room temperature for 12 hours. The CH2Cl2 was removed under reduced pressure, and the residue was extracted into ether and washed with 2N NaOH, H2O and brine. The organic phase was dried over anhydrous MgSO4 and concentrated in vacuo to afford the titled product; Rf =0.46 (3:1 hexane-EtOAc).
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